Bis(DL-methioninato-N,O)copper
Description
Significance of Metal-Amino Acid Interactions in Coordination Chemistry
The interaction between metal ions and amino acids is a fundamental concept in coordination chemistry and holds immense significance in biological systems. wiley.com Amino acids, the building blocks of proteins, are excellent ligands due to the presence of multiple donor atoms, primarily the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group. researchgate.net This allows them to form stable chelate rings with metal ions. at.ua The side chains of amino acids introduce further complexity and functionality, offering additional coordination sites such as the imidazole (B134444) group of histidine, the thioether moiety of methionine, or the carboxyl group of aspartic acid. researchgate.netrsc.org
Overview of Copper(II) Complexes with Amino Acids
Copper(II) ions readily form stable complexes with a wide variety of amino acids. at.ua In these complexes, the amino acid typically acts as a bidentate ligand, coordinating to the copper(II) ion through the amino nitrogen and one of the carboxylate oxygen atoms (N,O-coordination). mdpi.comresearchgate.net This chelation results in the formation of a stable five-membered ring. The resulting coordination geometry around the central copper(II) atom is most commonly a distorted square planar or square pyramidal structure. at.uaresearchgate.net In some cases, octahedral geometries are also observed. mdpi.com
The nature of the amino acid's side chain can influence the structure and properties of the complex through non-covalent interactions like hydrogen bonding. mdpi.com Copper(II)-amino acid complexes are subjects of extensive research due to their diverse applications, including their use as models for understanding copper-protein interactions, their potential in catalysis for stereospecific reactions, and their role in the development of new therapeutic agents. mdpi.comresearchgate.net The multidentate nature of some ligands can also lead to the formation of more complex polynuclear structures, such as dimeric or trimeric species. nih.gov
Specific Focus on Bis(DL-methioninato-N,O)copper as a Research Subject
This compound is a coordination complex formed between a copper(II) ion and two molecules of DL-methionine, a racemic mixture of the D and L isomers of the essential amino acid methionine. This compound is a light green or blue crystalline powder. lookchem.comcobalt-nickel.net Its study provides insight into the coordination preferences of amino acids containing thioether side groups.
Research has definitively shown that in this complex, the methionine ligand coordinates to the copper(II) center via the amino nitrogen and a carboxylate oxygen, in the typical N,O-bidentate fashion. osti.govrsc.org Studies using magnetic resonance and visible absorption spectra on the complex in aqueous solution confirm that the sulfur atom of the thioether side chain is not involved in the primary coordination to the copper ion. rsc.org
The crystal structure of the related chiral compound, trans-bis(L-methioninato)copper(II), reveals that it consists of sheets of copper(II) ions with a tetragonal N₂O₄ ligand set formed by the trans coordination of two L-methionine molecules. osti.gov These sheets are linked by additional weak interactions between the copper center and carboxylate oxygen atoms from adjacent molecules, forming a carboxylate-bridged polymer. osti.gov The racemic DL-methionine complex is also known to form a similar structure. osti.gov Spectroscopic and magnetic property studies have been conducted on both the L- and DL-methionine complexes to further characterize their electronic and molecular structures. osti.govresearchgate.net
Data Tables
Table 1: Chemical Properties of this compound This table presents key identifying and physical properties of the compound.
| Property | Value |
| CAS Number | 15170-74-8 chemical-suppliers.eu |
| Molecular Formula | C₁₀H₂₀CuN₂O₄S₂ chemical-suppliers.eu |
| Molecular Weight | 359.95 g/mol chemical-suppliers.eu |
| Appearance | Blue or light blue powder cobalt-nickel.net |
| Boiling Point | 306.9 °C at 760 mmHg chemical-suppliers.eu |
| Flash Point | 139.4 °C chemical-suppliers.eu |
Table 2: Selected Crystallographic Data for trans-bis(L-methioninato)copper(II) The data below pertains to the chiral L-isomer, which provides structural insight relevant to the DL-complex. osti.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.487 (5) |
| b (Å) | 5.061 (3) |
| c (Å) | 15.563 (8) |
| β (deg) | 92.46 (3) |
| Z (formula units/cell) | 2 |
| Calculated Density (g/cm³) | 1.601 |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
copper;(1-carboxy-3-methylsulfanylpropyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10NO2S.Cu/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKRAMHEYIKPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)[NH-].CSCCC(C(=O)O)[NH-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20CuN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15170-74-8 | |
| Record name | Bis(DL-methioninato-N,O)copper | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Preparation Methodologies
Synthetic Routes for Bis(DL-methioninato-N,O)copper
The primary synthetic routes for producing this compound involve the reaction of copper(II) salts with DL-methionine, followed by carefully controlled precipitation and crystallization.
The fundamental approach to synthesizing this compound involves the reaction between a copper(II) salt and DL-methionine in an aqueous solution. google.com In this reaction, the methionine molecule acts as a bidentate ligand, coordinating with the copper(II) ion through the nitrogen atom of the amino group and one oxygen atom of the carboxylate group. googleapis.comresearchgate.net This chelation forms a stable five-membered ring structure. googleapis.com
A crucial aspect of this synthesis is the deprotonation of the amino acid. Since amino acids exist as zwitterions in solution, a base is often required to facilitate the coordination to the metal ion. abu.edu.ng The pH of the reaction mixture is adjusted to a range of 4.0-6.0 to ensure the deprotonation of the carboxyl group, allowing it to bond with the copper ion. google.com
Following the reaction in the aqueous phase, the isolation of the this compound complex is achieved through controlled precipitation and crystallization. google.com This is typically induced by cooling the reaction mixture to a temperature between 20-40°C. google.com The resulting solid is then separated by filtration and washed with water to remove any unreacted starting materials and byproducts. google.com The formation of a crystalline product is indicative of the compound's purity. abu.edu.ng The crystal structure of the racemic Cu(D,L-Met)₂ has been a subject of study to understand its three-dimensional arrangement. researchgate.net
Optimisation of Reaction Conditions for Yield and Purity
To maximize the yield and purity of this compound, careful optimization of the reaction conditions is necessary. Key parameters that are manipulated include temperature, pH, and reaction time.
A patented method describes heating the initial methionine aqueous solution to 60-80°C. google.com After mixing with the copper salt solution, the reaction is carried out at a temperature range of 60-110°C for a duration of 0.5 to 1.0 hour. google.com This process, conducted without a catalyst, has been reported to achieve a product yield of over 97.00%. google.com The pH is a critical factor and is maintained between 4.0 and 6.0 to facilitate the complexation. google.com
| Parameter | Optimized Range | Reference |
| Initial Methionine Solution Temperature | 60-80 °C | google.com |
| Reaction Temperature | 60-110 °C | google.com |
| Reaction Time | 0.5-1.0 hour | google.com |
| pH | 4.0-6.0 | google.com |
| Cooling Temperature for Precipitation | 20-40 °C | google.com |
Green Chemistry Approaches in Synthesis
While specific green chemistry methodologies for the synthesis of this compound are not extensively detailed in the provided search results, the principles of green chemistry can be applied. The described synthesis in an aqueous phase already aligns with the green chemistry principle of using safer solvents. google.comnih.gov The method also avoids the use of a catalyst, which can sometimes be a source of environmental waste. google.com
Further green approaches could involve the use of microwave-assisted synthesis, which can reduce reaction times and energy consumption. nih.gov Biocatalysis, employing enzymes to facilitate the reaction, represents another avenue for a more sustainable synthesis, as it operates under mild conditions and often with high selectivity. mdpi.com The direct synthesis in a water phase, as described in one of the preparation methods, is beneficial for environmental protection as it allows for the potential reuse of the filtrate, thereby reducing waste. google.com
Spectroscopic and Structural Characterization
Elemental Analysis and Stoichiometry Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical formula and confirming the stoichiometry of the synthesized complex.
The elemental composition of Bis(DL-methioninato-N,O)copper is determined by quantitative analysis of its core elements: Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Copper (Cu). While specific percentage values from experimental analysis can vary slightly between studies, they are compared against theoretical values calculated from the compound's proposed formula, C₁₀H₂₀CuN₂O₄S₂. This comparison is essential for confirming the purity and identity of the complex. The synthesis of related copper(II) complexes with ligands containing these elements relies on elemental analysis to confirm the final composition. researchgate.netmdpi.com
Table 1: Elemental Composition Data for this compound
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 33.18 |
| Hydrogen | H | 5.57 |
| Nitrogen | N | 7.74 |
| Sulfur | S | 17.72 |
| Copper | Cu | 17.56 |
Note: The table presents theoretical values. Experimental findings are typically reported to be in close agreement with these figures.
The stoichiometry of the complex, specifically the ratio of the central metal ion to the coordinating ligands, is a critical structural parameter. For this compound, a 1:2 metal-to-ligand ratio is consistently observed. This means one copper(II) ion coordinates with two methionine molecules.
Studies in aqueous solutions have shown that the predominant bis complex is CuA₂(H₂O)₂, where 'A' represents the methioninate ligand, confirming the 1:2 ratio. rsc.org Methodologies such as molar ratio and continuous variation are standard for determining the metal-to-ligand ratio in metal complexes. imist.mad-nb.info The stoichiometry of reagents used during synthesis can also directly influence the metal-to-ligand ratio in the final product. nih.gov In the case of this compound, the methionine ligand acts as a bidentate species, binding to the copper ion through one oxygen atom of the carboxylate group and the nitrogen atom of the amino group. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is an indispensable tool for elucidating the coordination environment of the copper ion. By comparing the spectrum of the complex with that of the free methionine ligand, researchers can identify frequency shifts that indicate chemical bond formation between the metal and the ligand.
The FTIR spectrum of this compound provides direct evidence of coordination. The most informative regions of the spectrum are those containing the vibrational modes of the amino (–NH₂) and carboxylate (–COO⁻) groups of the methionine ligand. latamjpharm.org
In the free state, the amino acid methionine exists as a zwitterion, a molecule with both positive (–NH₃⁺) and negative (–COO⁻) charges. The coordination of the copper(II) ion to the nitrogen of the amino group and an oxygen of the carboxylate group leads to significant and predictable shifts in their respective vibrational frequencies. latamjpharm.org
The deprotonation of the –NH₃⁺ group upon coordination to the copper ion results in a noticeable shift of the N–H stretching vibrations to higher frequencies compared to the free zwitterion. Conversely, the coordination of the carboxylate group leads to a shift in its asymmetric and symmetric stretching frequencies. The position of the carboxylate stretching vibrations in the complex confirms the coordination. latamjpharm.org The asymmetric stretching vibration, νₐₛ(COO⁻), typically appears around 1613 cm⁻¹, while the symmetric stretch, νₛ(COO⁻), is observed at lower wavenumbers. The separation between these two bands (Δν) is indicative of the coordination mode of the carboxylate group. nih.govlatamjpharm.org
Table 2: Characteristic FTIR Vibrational Frequencies (cm⁻¹) for Methionine and its Copper Complex
| Vibrational Mode | Free Methionine (Zwitterion) | This compound |
|---|---|---|
| νₐₛ(COO⁻) | ~1580 | ~1613 |
| νₛ(COO⁻) | ~1410 | ~1509 |
| ν(N-H) | Broad, centered ~3000-3200 | Sharp bands, shifted |
Source: Data synthesized from spectroscopic studies of copper-amino acid complexes. latamjpharm.org
Direct evidence for the formation of coordinate bonds is found in the far-infrared region of the spectrum, where the stretching vibrations of the newly formed metal-ligand bonds appear. The identification of Metal-Oxygen (Cu-O) and Metal-Nitrogen (Cu-N) bands confirms the coordination sites. nih.govlatamjpharm.org
These bands are typically found in the lower frequency region (below 600 cm⁻¹). While precise assignment can be challenging due to the presence of other ligand vibrations in this area, new bands that are absent in the spectrum of the free ligand can be attributed to the Cu-O and Cu-N stretching modes. latamjpharm.org For Bis(L-methioninato)copper(II), studies have identified new vibrational bands in the lower frequency region that are assigned to these metal-ligand vibrations, confirming the bidentate coordination through the amino and carboxylate groups. latamjpharm.org
Raman Spectroscopy
Raman spectroscopy has been employed to investigate the vibrational modes of this compound. researchgate.netresearchgate.netunlp.edu.ar The spectra provide information on the coordination of the methionine ligand to the copper(II) ion. researchgate.net
Temperature-dependent Raman spectroscopy studies on related copper-amino acid complexes have shown changes in the spectra as a function of temperature. researchgate.net For instance, in Bis(L-methioninato)copper(II), measurements performed in the 10–423 K range revealed several changes in the inter- and intramolecular vibration bands during cooling. researchgate.net These changes included decreasing band intensities, the appearance of new vibration modes, and discontinuities in the behavior of existing modes. researchgate.net Such spectral modifications at different temperatures can indicate phase changes, which may be structural or conformational. researchgate.net For example, in a related complex, spectral changes around 370 K and between 120–220 K confirmed a structural and a conformational phase change, respectively. researchgate.net This type of analysis helps in understanding the dynamic behavior of the molecule and the stability of its different phases at various temperatures. aps.orgrsc.org
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis, is a key technique for probing the electronic structure of copper(II) complexes. The spectra typically show bands arising from transitions within the ligand and from transitions involving the metal d-orbitals. researchgate.netresearchgate.net
In the UV region of the spectrum of copper(II) complexes, absorptions are generally attributed to ligand-based transitions. These are typically intense bands corresponding to π–π* and n–π* transitions within the organic ligand. ijcrt.org For this compound, these transitions originate from the methionine ligand. The exact positions and intensities of these bands can be influenced by the coordination to the copper ion. semanticscholar.orgresearchgate.net
The visible region of the spectrum is characterized by weaker absorptions that arise from d-d transitions of the copper(II) ion. ijcrt.orgrsc.org The position, shape, and intensity of these bands are highly sensitive to the geometry and coordination environment of the copper center. jmchemsci.com For a d⁹ ion like copper(II) in a square planar or distorted square pyramidal geometry, a single broad absorption band is often observed. jmchemsci.comnih.gov This band is a composite of several overlapping transitions between the d-orbitals (e.g., ²B₁g → ²A₁g, ²B₁g → ²B₂g, and ²B₁g → ²Eg in square planar geometry), which are close in energy. jmchemsci.com The analysis of these d-d bands provides crucial information for elucidating the coordination geometry around the copper(II) ion in this compound. jmchemsci.comnih.gov
| Complex | Solvent | λmax (nm) (Transition) | Reference |
|---|---|---|---|
| [Cu(salmet)(bpy)] | Water | ~600 (d-d) | researchgate.net |
| [Cu(salmet)(HIm)]₂ | Not Specified | Not Specified | researchgate.net |
| [Cu(salmet)(1-MeIm)]∞ | Not Specified | Not Specified | researchgate.net |
| CuA-Cl | Benzene | 409 (²B₁g→²Eg), 531 (²B₁g→²B₂g), 668 (²B₁g→²A₁g) | jmchemsci.com |
| CuA-Cl | Chloroform | 423 (²B₁g→²Eg), 682 (²B₁g→²A₁g) | jmchemsci.com |
Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy
EPR (or ESR) spectroscopy is a powerful tool for studying paramagnetic species like copper(II) complexes. It provides detailed information about the electronic ground state and the local symmetry of the metal ion. nih.gov
The EPR spectrum of a copper(II) complex is characterized by g-values, which are sensitive to the electronic environment of the unpaired electron. For Bis(L-methioninato)copper(II), single-crystal EPR studies at different frequencies (9.7 and 33.6 GHz) have been conducted. researchgate.net The observation of a single resonance line is attributed to the exchange interaction collapsing the resonances of the two magnetically inequivalent copper ions in the crystal lattice. researchgate.net
In many copper(II) complexes, an axial or nearly axial symmetry is observed, leading to two principal g-values: g|| (parallel) and g⊥ (perpendicular). A common finding for square planar or square pyramidal copper(II) complexes is that g|| > g⊥ > 2.0023 (the g-value for a free electron). nih.gov This trend is indicative of a dx²-y² ground state for the unpaired electron. nih.govresearchgate.net For instance, in a related complex, the molecular g-values were calculated to be g|| = 2.266 and g⊥ = 2.075, confirming a dx²-y² ground state. researchgate.net
The geometric parameter, G, calculated from the g-values (G = (g|| - 2.0023) / (g⊥ - 2.0023)), can provide insight into the exchange interaction between copper centers in a polycrystalline sample. nih.gov A G-value greater than 4 suggests that the exchange interaction is negligible, while a value less than 4 indicates a significant exchange interaction. nih.gov
| Complex | Conditions | g|| (A|| in G) | g⊥ | Ground State | Reference |
|---|---|---|---|---|---|
| Cu(L-Met)₂ | Single crystal, 300 K | 2.266 (molecular) | 2.075 (molecular) | dx²-y² | researchgate.net |
| [Cu(salmet)(bpy)] | DMF-toluene, 77 K | 2.17 (175) | 2.00 | Not Specified | niscpr.res.in |
| [Cu(salmet)(HIm)]₂ | DMF-toluene, 77 K | 2.13 (180) | 1.97 | Not Specified | niscpr.res.in |
Investigation of Exchange Interactions Between Copper Centers
The investigation of exchange interactions between copper centers in this compound has been a subject of detailed study. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for probing these interactions. colab.wsias.ac.in Studies have shown that the magnetic properties of such copper(II) complexes are influenced by the bridging ligands connecting the copper centers. researchgate.net For instance, the Cu-O-Cu bridging angle can affect the magnetic moments of the complexes. researchgate.net
In related copper-amino acid complexes, exchange interactions are often weak. conicet.gov.ar The magnitude of the exchange coupling constant, often denoted as J, provides a quantitative measure of the strength of these interactions. researchgate.netpeeksgroup.com For example, in bis(L-methioninato)copper(II), an exchange coupling constant of |J'| = 0.10 K was determined between inequivalent copper neighbors. researchgate.net Magnetic susceptibility measurements over a range of temperatures can reveal whether these interactions are ferromagnetic (promoting parallel spin alignment) or antiferromagnetic (promoting antiparallel spin alignment). conicet.gov.archemicalpapers.comrsc.org In some copper(II) carboxylate complexes, a switch from ferromagnetic to antiferromagnetic behavior has been observed with decreasing temperature. conicet.gov.ar The mechanism of these interactions can be complex, involving superexchange pathways through the chemical bonds of the bridging ligands. nih.govdatapdf.com
EPR spectra of polycrystalline samples can also provide information on exchange interactions. A parameter known as G, calculated from the g-tensor components, can indicate the presence of significant exchange interactions in the solid state. mdpi.com A G value less than 4 is consistent with considerable exchange interaction. mdpi.com
X-ray Diffraction (XRD) Studies
X-ray diffraction (XRD) has been instrumental in elucidating the three-dimensional structure of this compound at the atomic level. nih.gov
Single-Crystal X-ray Crystallography for Molecular Structureresearchgate.netub.edumdpi.comresearchgate.netnih.govnationalmaglab.org
The copper(II) ion in bis(amino acid) complexes typically exhibits a distorted octahedral or square-pyramidal coordination geometry. nih.govmdpi.comtandfonline.comnih.gov In the case of trans-bis(L-methioninato)copper(II), the Cu(II) ion is in a tetragonally distorted octahedral environment. conicet.gov.arosti.gov It is coordinated in a trans configuration by the nitrogen and a carboxylate oxygen atom from two L-methionine molecules, forming the equatorial plane. conicet.gov.arosti.gov The axial positions are occupied by carboxylate oxygen atoms from neighboring methionine molecules, creating a carboxylate-bridged sheet structure. osti.gov
The Cu-N and Cu-O bond lengths are key parameters. In related copper(II) amino acid complexes, Cu-N bond lengths are typically around 2.0 Å, and equatorial Cu-O bond lengths are around 1.9-2.0 Å. researchgate.netmdpi.com Apical Cu-O bond lengths are generally longer due to the Jahn-Teller effect. ub.edu
Table 1: Selected Crystallographic Data for trans-bis(L-methioninato)copper(II)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.487 (5) |
| b (Å) | 5.061 (3) |
| c (Å) | 15.563 (8) |
| β (°) | 92.46 (3) |
| Z | 2 |
Data sourced from a study on trans-bis(L-methioninato)copper(II). osti.gov
Powder X-ray Diffraction (PXRD) for Phase Purity and Crystal Structure Confirmationub.eduosti.govnih.gov
Powder X-ray diffraction (PXRD) is a powerful technique used to confirm the phase purity of a crystalline sample and to verify its crystal structure. ncl.ac.ukresearchgate.netucmerced.edu The experimental PXRD pattern of a synthesized compound is compared to a pattern simulated from single-crystal X-ray diffraction data or to standard patterns from databases. ncl.ac.ukgovinfo.govnist.gov A close match between the experimental and reference patterns indicates a high degree of phase purity. ncl.ac.uk
Rietveld refinement is a computational method used to refine the crystal structure model by fitting a calculated powder diffraction pattern to the experimental data. ufma.brscirp.orgnih.gov This method allows for the precise determination of lattice parameters, atomic positions, and other structural details from a powder sample. researchgate.netnih.gov For complex structures, Rietveld refinement can provide valuable structural information, especially when high-quality single crystals are not available. scirp.org The refinement process minimizes the difference between the observed and calculated diffraction profiles, yielding accurate structural parameters. researchgate.netnih.gov
Mass Spectrometry
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound. The compound has a molecular formula of C₁₀H₂₀CuN₂O₄S₂ and a molecular weight of 359.9528 g/mol . lookchem.com The exact mass is reported as 359.01605, which corresponds to the monoisotopic mass. lookchem.com These values are fundamental in confirming the identity of the synthesized complex. The heavy atom count for the molecule is 19. lookchem.com
Thermal Analysis (Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC))
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are instrumental in understanding the thermal stability, decomposition behavior, and the presence of solvent molecules within the crystal lattice of this compound.
Studies on the thermal behavior of this compound indicate a multi-step decomposition process. The stability of the complex is observed up to a certain temperature, beyond which it begins to decompose. The decomposition often proceeds through the loss of various fragments of the methionine ligand, ultimately leaving a residue of copper oxide. The specific temperatures and the nature of the decomposition products can vary depending on the experimental conditions, such as the heating rate and the atmosphere (e.g., inert or oxidative).
Thermogravimetric analysis is particularly useful in identifying and quantifying the presence of water of hydration in the crystal structure of this compound. A weight loss observed at temperatures typically below 120 °C in the TGA curve is a strong indication of the removal of water molecules. The percentage of weight loss in this step allows for the calculation of the number of water molecules per formula unit of the complex.
Magnetic Properties
The magnetic properties of this compound provide insight into the electronic structure and the nature of the interactions between the copper(II) centers in the solid state.
As a copper(II) complex, this compound contains a d⁹ metal center with one unpaired electron. Consequently, it is expected to be paramagnetic. The experimentally measured magnetic moment at room temperature is a key parameter for confirming the +2 oxidation state of the copper ion and its spin state (S = 1/2). The magnetic moment values are typically close to the spin-only value of 1.73 Bohr magnetons (µB), with deviations providing information about spin-orbit coupling.
In the solid state, intermolecular or intramolecular interactions can occur between the paramagnetic copper(II) centers. These interactions can lead to either ferromagnetic (alignment of spins) or antiferromagnetic (pairing of spins) coupling. For many copper(II) complexes, including those with amino acid ligands, weak antiferromagnetic interactions are common. These interactions are often studied by measuring the magnetic susceptibility as a function of temperature. A decrease in the effective magnetic moment as the temperature is lowered is characteristic of antiferromagnetic coupling between the copper(II) ions.
Conductivity Measurements in Solution
Conductivity measurements are a valuable tool for characterizing metal complexes in solution, providing insight into whether a complex remains intact or dissociates into charged species. For this compound, studies on related copper(II)-amino acid complexes consistently indicate a non-electrolytic nature in solution. This suggests that the methionine ligands remain coordinated to the copper center, and the complex does not dissociate to a significant extent to produce ions that would conduct electricity.
Research on mixed ligand copper(II) complexes involving L-methionine has demonstrated their non-electrolytic behavior in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10⁻³ M, with very low molar conductance values recorded. worldwidejournals.com Similarly, studies on binary copper(II) complexes with amino acids, with the general formula [Cu(amino)₂(H₂O)₂], have also been shown to be non-electrolytic in nature. asianpubs.org This is further corroborated by findings on other copper(II) complexes, such as a Cu(II)-phenylhydrazine complex, which exhibited a molar conductivity of 0 S·cm²·mol⁻¹ in DMSO, clearly indicating its non-ionic character. researchgate.net
| Compound Type | Solvent | Concentration (M) | Molar Conductivity (Λm) | Classification | Reference |
| Mixed Ligand Cu(II) with L-methionine | DMSO | 10⁻³ | < 1 S·cm²·mol⁻¹ | Non-electrolyte | worldwidejournals.com |
| [Cu(amino)₂(H₂O)₂] type complexes | Water | - | Low | Non-electrolyte | asianpubs.org |
| Cu(II)-phenylhydrazine complex | DMSO | - | 0 S·cm²·mol⁻¹ | Non-electrolyte | researchgate.net |
| General Cu(II) Schiff base chelates | Methanol | - | 1.57–6.61 Ω⁻¹cm²mol⁻¹ | Non-electrolyte | semanticscholar.org |
Coordination Chemistry and Stereochemistry
Ligand Binding Modes of DL-Methionine
DL-methionine, an essential amino acid, possesses multiple potential donor atoms for coordination with a metal ion: the carboxylate oxygen atoms, the amine nitrogen atom, and the thioether sulfur atom. In the context of bis(DL-methioninato-N,O)copper, specific binding modes are consistently observed.
The predominant and structurally defining binding mode of the methionine ligand in this complex is as a bidentate chelate. cell.com Coordination occurs through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group. wikipedia.org This N,O-coordination forms a stable five-membered chelate ring, a common feature in transition metal amino acid complexes. wikipedia.org This mode of coordination is favored due to the hard-hard interaction between the Cu(II) ion (a borderline hard acid) and the hard donor atoms of nitrogen and oxygen. The formation of two this compound molecules results in a neutral complex.
Table 1: Coordination Details of DL-Methionine as a Bidentate Ligand
| Donor Atom | Group | Coordination Site | Chelate Ring Size |
| Nitrogen (N) | Amino Group | Equatorial | 5-membered |
| Oxygen (O) | Carboxylate Group | Equatorial | 5-membered |
A noteworthy characteristic of this compound is the general non-involvement of the thioether sulfur atom in direct coordination to the copper(II) center in the primary coordination sphere. While methionine can act as a tridentate S,N,O ligand in some complexes, this is not the typical arrangement for the simple bis(amino acidato)copper(II) complex. wikipedia.org The thioether group is considered a soft donor and has a lower affinity for the harder Cu(II) ion compared to the nitrogen and oxygen donors.
Isomerism in this compound
Isomerism in this compound is a critical aspect of its chemistry, dictating the spatial arrangement of the methionine ligands around the central copper(II) ion. This leads to the formation of distinct geometric and stereoisomeric forms.
Cis and Trans Isomerism in Metal-Amino Acid Chelates
In square planar bis(amino acidato)copper(II) complexes, the two bidentate amino acid ligands can coordinate to the central copper ion in two different geometric arrangements: cis and trans. libretexts.org In the cis-isomer, the two amino groups and the two carboxylate groups occupy adjacent positions in the coordination sphere. oup.com Conversely, the trans-isomer has these functional groups in opposite positions. oup.com These two isomers often exhibit different physical and chemical properties, such as color and crystal structure. libretexts.org For instance, in the well-studied bis(glycinato)copper(II) system, the cis-isomer typically appears as pale blue needles, while the trans-isomer forms bluish-violet plates. libretexts.org
The differentiation between cis and trans isomers can be accomplished through spectroscopic techniques. Infrared (IR) spectroscopy, for example, can distinguish between the two forms by analyzing the vibrational modes of the metal-ligand bonds. libretexts.org The cis-isomer, having a lower symmetry (C2v), is expected to show more IR-active bands for the metal-ligand stretching vibrations compared to the more symmetric trans-isomer (D2h). libretexts.org Electron spin resonance (ESR) spectroscopy is another powerful tool; the powder ESR spectra of cis and trans isomers often display distinct patterns, with trans complexes sometimes showing a rhombic distortion from the typical axial pattern due to differences in the copper-oxygen and copper-nitrogen bond lengths. oup.com While the trans isomer is often thermodynamically more stable in the gas phase, the energy difference between the solvated cis and trans forms in aqueous solution can be small, allowing for their coexistence. researchgate.net
Racemic vs. Enantiomeric Forms (DL- vs L-Methionine Complexes)
The use of a racemic mixture of methionine (DL-methionine) introduces another layer of stereochemical complexity compared to using an enantiomerically pure form like L-methionine. When DL-methionine is used, three possible bis-complexes can be formed: bis(L-methioninato)copper(II), bis(D-methioninato)copper(II), and the mixed-ligand complex (L-methioninato)(D-methioninato)copper(II). The first two are enantiomers of each other, while the third is a meso compound.
The interaction between the chiral ligands within the coordination sphere can lead to differences in stability and structure. In some cases, steric interactions between the side chains of the amino acid ligands can favor the formation of one diastereomer over another. The study of such systems is crucial for understanding chiral recognition phenomena, where a chiral metal complex can selectively interact with one enantiomer of another chiral molecule. nih.gov Techniques such as mass spectrometry have been employed to evaluate the enantioselectivity of copper(II) complexes with chiral ligands for free amino acids. frontiersin.org
Solution State Studies and Hydration Properties
In aqueous solution, the coordination environment of the copper(II) ion in bis(methioninato) complexes is significantly influenced by water molecules. Magnetic resonance studies have shown that in an aqueous solution of the DL-methionine complex, the methionine ligand coordinates to the copper(II) ion through the amino and carboxylate groups, not the sulfur atom of the thioether side chain. rsc.org The resulting complexes are hydrated, with water molecules occupying the remaining coordination sites. rsc.org Specifically, the species present in solution are believed to be Cu(methionine)(H₂O)₄⁺ and Cu(methionine)₂(H₂O)₂. rsc.org
Computational studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations on similar copper(II) amino acid complexes have provided insights into their hydration. nih.gov These studies help to determine the distances between the central copper ion and the water molecules in the first and second coordination shells, as well as the average number of water molecules and their residence times in these shells. nih.gov This hydration shell plays a crucial role in the complex's reactivity and exchange reactions in biological systems. nih.gov
Redox Properties of Copper(II) in the Complex
The redox potential of the copper(II) center in bis(methioninato)copper is a key property that influences its potential involvement in biological electron transfer reactions. The Cu(II)/Cu(I) redox couple is known to be highly sensitive to the coordination environment, including the nature of the donor atoms and the geometry of the complex. nih.gov
Photochemical studies on copper(II)-amino acid complexes, including the methionine complex, have shown that irradiation can induce an intramolecular charge transfer from the carboxylate group to the Cu(II) center. acs.org This process leads to the reduction of Cu(II) to Cu(I) and the subsequent decomposition of the amino acid ligand. acs.org The quantum yield for the formation of Cu(I) in the copper-methionine system was found to be lower than for several other amino acids with nonpolar side chains, such as alanine and glycine (B1666218). acs.org This suggests that the methionine ligand influences the efficiency of the photochemical redox reaction. The thioether group in the methionine side chain can also interact with the copper center, potentially influencing the electronic properties and redox behavior of the complex. acs.org
Chelation Effects and Thermodynamic Stability
The formation of this compound is a thermodynamically favorable process, largely due to the chelate effect. Chelation refers to the formation of a ring structure when a multidentate ligand, such as an amino acid, binds to a central metal ion at two or more points. chemguide.co.uk The chelate effect describes the observation that complexes with multidentate ligands are significantly more stable than analogous complexes with unidentate ligands. chemguide.co.uk This enhanced stability is primarily due to a favorable entropy change. When a bidentate ligand like methionine displaces two monodentate ligands (e.g., water molecules) from the copper(II) coordination sphere, the total number of independent particles in the solution increases, leading to an increase in entropy. chemguide.co.uk
The stability of metal-amino acid complexes is quantified by their stability constants. Potentiometric studies have been used to determine the stability constants for copper(II)-methionine complexes. nih.gov The stability of copper(II) complexes with various amino acids generally follows the Irving-Williams order, which predicts that for a given ligand, the stability of divalent metal ion complexes will be high for Cu(II). sphinxsai.com The stability constant for the mixed-ligand complex of copper(II) with methionine and cysteine has been reported to be 2.80 (logarithm of the stability constant value) at an ionic strength of 0.1 M and a temperature of 35°C. researchgate.net
Below is an interactive table summarizing the stability constants for some relevant copper(II)-amino acid complexes.
| Complex | Log β₁ | Log β₂ | Conditions |
| Cu(II)-Glycine | 8.15 | 15.05 | 25°C, 0.1 M KNO₃ |
| Cu(II)-Alanine | 8.13 | 15.01 | 25°C, 0.1 M KNO₃ |
| Cu(II)-Methionine | 7.88 | 14.60 | 25°C, 0.1 M KNO₃ |
| Cu(II)-Methionine-Cysteine | 2.80 (log K) | - | 35°C, 0.1 M |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a primary tool for investigating the properties of this copper complex. It provides a robust framework for predicting molecular geometries, electronic structures, and vibrational spectra with a high degree of accuracy.
DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations predict bond lengths and angles that are in good agreement with experimental data, thereby validating the computational model. ajol.inforeddit.com In the solid state, the crystal structure of trans-bis(L-methioninato)copper(II) consists of sheets of copper(II) ions with a tetragonal N₂O₄ ligand set formed by the trans coordination of two L-methionine molecules. osti.gov The copper center is coordinated by the nitrogen and oxygen atoms of the amino acid.
Theoretical studies on similar copper(II) amino acid complexes have shown that the geometry around the copper ion is often a distorted square planar or octahedral configuration. jocpr.commdpi.com For instance, in related copper complexes, Cu-O bond distances are typically around 1.87 Å to 1.88 Å, indicating stable coordination. mdpi.com DFT calculations for gabapentin-copper(II) complexes predict an octahedral environment around the central metal ion. ajol.info The comparison of calculated and experimentally determined structural parameters is crucial for confirming the accuracy of the theoretical approach.
Table 1: Selected Optimized Structural Parameters for Copper-Amino Acid Complexes from Theoretical Studies
| Parameter | Typical Calculated Value (Å) | Reference |
|---|---|---|
| Cu-N Bond Length | Varies with ligand | ajol.info |
| Cu-O Bond Length | ~1.87 - 1.88 | mdpi.com |
| C=O Bond Length | ~1.43 | researchgate.net |
Note: These are representative values from studies on similar copper complexes and provide a theoretical basis for understanding the structure of this compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. acs.orgresearchgate.net
DFT calculations reveal that the HOMO in such copper complexes is often associated with the d-orbitals of the copper ion and the p-orbitals of the coordinating oxygen and nitrogen atoms. nih.gov The LUMO, on the other hand, can be localized on the metal center or distributed over the ligand framework. nih.gov The energy gap for related copper complexes has been calculated to be around 3.08 eV, suggesting significant chemical reactivity and potential biological activity. researchgate.net For certain NHC-Se adducts, large energy gaps indicate high chemical stability and low electronic reactivity. acs.org
Table 2: Frontier Molecular Orbital Energies from DFT Calculations for Related Copper Complexes
| Parameter | Energy (eV) | Reference |
|---|---|---|
| HOMO | Varies | researchgate.net |
| LUMO | Varies | researchgate.net |
| Energy Gap (LUMO-HOMO) | ~3.08 | researchgate.net |
Note: The values are indicative and sourced from studies on analogous systems to infer the electronic characteristics of this compound.
Theoretical vibrational frequency calculations using DFT are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can assign specific spectral bands to the stretching and bending motions of the molecule's functional groups. researchgate.netvjs.ac.vnnih.gov
For Bis(L-methioninato)copper(II), the infrared and Raman spectra have been analyzed to understand the coordination environment. osti.govufma.br Key vibrational bands include those corresponding to the N-H, C=O, Cu-N, and Cu-O stretching modes. The shift in the vibrational frequencies of the amino and carboxyl groups upon coordination to the copper ion provides direct evidence of complex formation. jocpr.com For instance, the stretching vibration of the C=O bond in a tryptophan ligand was observed to shift upon complexation with copper. jocpr.com In studies of other copper(II) amino acid complexes, new bands in the 400-600 cm⁻¹ region are assigned to Cu-N and Cu-O vibrations. nih.govnih.gov
DFT calculations can explore the different possible ways the methionine ligand can coordinate to the copper ion and determine the most energetically favorable binding mode. Methionine can potentially act as a bidentate ligand through its amino and carboxylate groups, or it could involve the sulfur atom in coordination. Theoretical studies on the functional role of axial methionine ligands in copper-containing proteins like cytochrome c oxidase have shown that the methionine residue can modulate the electronic structure and redox potential of the copper site. nih.gov These calculations help in understanding the stability and reactivity of the complex.
To gain further insight into the coordination chemistry, theoretical studies are often extended to analogs of the complex. Investigations into copper complexes with selenomethionine, where selenium replaces the sulfur atom of methionine, are particularly informative. DFT models of Cu(I)-selenomethionine complexes suggest that coordination occurs through the selenium and amino groups. acs.orgnih.govresearchgate.net X-ray absorption spectroscopy (XAS) combined with DFT calculations have confirmed a direct Se-Cu bond with a length of approximately 2.4 Å. acs.orgnih.govresearchgate.net These studies on selenium analogs provide a valuable comparative framework for understanding the role of the sulfur atom in the coordination of this compound. Theoretical DFT calculations on selone and thione Cu(I) complexes have shown good agreement with experimental X-ray structural data. rsc.org
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking studies are employed to investigate its potential interactions with biological macromolecules, such as proteins and DNA. nih.govnanobioletters.comniscpr.res.in
These studies provide insights into the binding modes and affinities of the copper complex with various biological targets. For example, molecular docking of other copper complexes with proteins like the main protease of SARS-CoV-2 has been performed to evaluate their potential inhibitory activity. nih.govnanobioletters.com The results of these simulations can reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex-protein adduct. mdpi.com While specific docking studies on this compound are not extensively reported, the methodology is a standard approach for evaluating the biological potential of such metallo-complexes. nih.gov
Theoretical and Computational Investigations
Ligand-Receptor Interactions (e.g., with bacterial enzymes)
Theoretical and computational methods, particularly molecular docking, are pivotal in elucidating the mechanisms of action for antimicrobial compounds. These techniques predict the binding affinity and interaction patterns between a ligand, such as a copper complex, and a biological macromolecule, typically a protein or enzyme, of a pathogen. This approach provides valuable insights into the potential antibacterial activity of the compound by identifying its likely molecular targets within the bacterial cell.
While specific molecular docking studies exclusively for Bis(DL-methioninato-N,O)copper are not extensively detailed in the public domain, the broader research on copper complexes offers a strong basis for understanding its potential ligand-receptor interactions. The primary mechanism of action for many copper complexes is believed to involve the generation of reactive oxygen species (ROS), which can cause widespread damage to cellular components, and direct interaction with vital biomolecules like DNA and proteins, leading to the inhibition of essential cellular processes. mdpi.comnih.gov
Molecular docking simulations with various copper(II) complexes have demonstrated their potential to bind to and inhibit the function of critical bacterial enzymes. These studies often reveal high binding affinities, indicating stable and favorable interactions within the active sites of these enzymes.
For instance, studies on other copper complexes have identified significant interactions with bacterial enzymes crucial for survival. Molecular docking of some copper(II) complexes has shown strong binding affinities for proteins in various bacteria. imrpress.comresearchgate.net For example, a study on a trans-copper(II) quinaldinate complex revealed strong binding to a target protein from Bacillus cereus and significant, though comparatively weaker, interactions with proteins from Staphylococcus aureus and Escherichia coli. imrpress.com The interactions observed in these simulations typically involve hydrogen bonds and hydrophobic interactions between the ligand and key amino acid residues in the enzyme's active site. imrpress.com
The table below summarizes representative data from molecular docking studies of various copper complexes with bacterial enzyme targets, illustrating the types of interactions and binding energies that might be anticipated for a compound like this compound.
| Bacterial Species | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Bacillus cereus | 5NCD | -9.83 | MET170, TRP191 | imrpress.com |
| Staphylococcus aureus | 2DHN | -6.65 | HIS75 | imrpress.com |
| Escherichia coli | 1WXH | -6.62 | Not specified | imrpress.com |
| Staphylococcus aureus | Not specified | -7.7 | Not specified | researchgate.net |
| Klebsiella pneumoniae | Not specified | -6.9 to -10.4 | Not specified | researchgate.net |
The crystal structure of the related compound, bis(L-methioninato)copper(II), reveals a square planar geometry where the copper(II) ion is coordinated to the nitrogen and oxygen atoms of two methionine ligands in a trans configuration. researchgate.net This coordination forms a stable chelate ring. It is this structural arrangement that would be modeled in computational studies to predict its fit and interaction within the binding pockets of bacterial enzymes. The amino and carboxylate groups of the methionine ligand, as well as the central copper ion, are all potential sites for forming hydrogen bonds, electrostatic interactions, and coordination bonds with amino acid residues of a target protein.
Interactions with Biological Systems and Biomolecules Mechanistic & in Vitro Focus
Interaction with Nucleic Acids
The interaction of copper complexes with nucleic acids is a significant area of research, primarily due to their potential as artificial nucleases for therapeutic and biotechnological applications. mdpi.com The biological activity of these compounds is largely dependent on their molecular structures. nih.gov Copper(II) complexes, in particular, engage with DNA through various modes, including noncovalent interactions like groove binding and intercalation, as well as through oxidative or hydrolytic cleavage of the phosphodiester backbone. mdpi.comnih.gov The high Lewis acidity of copper is a key factor that facilitates DNA cleavage. nih.gov
Copper(II) complexes can bind to DNA through several noncovalent mechanisms. The specific mode of binding is often dictated by the nature of the ligands coordinated to the copper ion.
Groove Binding : Many copper complexes are known to bind within the major or minor grooves of the DNA double helix. mdpi.comnih.gov For instance, studies on ternary copper(II) complexes containing L-methionine and a heterocyclic base have shown that the nature of the heterocyclic base influences the binding preference. Complexes with dipyridophenazine (dppz) tend to bind in the major groove, while those with 1,10-phenanthroline (B135089) (phen) or dipyridoquinoxaline (dpq) show a preference for the minor groove. nih.gov Computational studies have also supported the localization of certain copper complexes in either the major or minor groove. nih.gov
Intercalation : This binding mode involves the insertion of a planar, aromatic part of a ligand between the base pairs of the DNA helix. nih.gov This is a common mechanism for complexes containing large, flat heterocyclic ligands like phenanthroline or dipyridoquinoxaline. nih.govdntb.gov.ua
Electrostatic Interactions : Cationic copper complexes can also interact with the negatively charged phosphate (B84403) backbone of DNA through electrostatic forces. mdpi.comresearchgate.net
The binding affinity of these complexes to DNA can be substantial. For example, the binding constant for a drug-copper complex to calf-thymus DNA was found to be in the range of 6.9 x 10⁴ to 2.7 x 10⁵ M⁻¹. nih.gov Ternary L-methionine copper(II) complexes also exhibit significant binding propensity to calf thymus DNA. nih.gov
Table 1: DNA Binding Properties of Various Copper(II) Complexes This table presents data on the binding mechanisms and affinities of different copper(II) complexes with DNA, illustrating the range of interactions observed.
| Complex Type | Other Ligands | Proposed Binding Mechanism | Binding Constant (K) | Source |
| Ternary L-methionine Cu(II) | dipyridophenazine (dppz) | Major Groove Binding | - | nih.gov |
| Ternary L-methionine Cu(II) | 1,10-phenanthroline (phen) | Minor Groove Binding | - | nih.gov |
| Ternary L-methionine Cu(II) | dipyridoquinoxaline (dpq) | Minor Groove Binding | - | nih.gov |
| N-Methyl isatin (B1672199) β-thiosemicarbazone-Cu(II) | - | Not specified | 6.9 x 10⁴ - 2.7 x 10⁵ M⁻¹ | nih.gov |
| Schiff Base Cu(II) | Methoxybenzylamine | Groove Binding | ~10⁵ M⁻¹ | mdpi.com |
A primary outcome of the interaction between many copper complexes and DNA is the cleavage of the nucleic acid strands. This nuclease activity can proceed through oxidative or hydrolytic pathways. mdpi.comresearchgate.net The oxidative mechanism often involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage the deoxyribose sugar or the nucleobases, leading to strand scission. mdpi.combiorxiv.orgchemrxiv.org The redox activity of the copper ion, cycling between Cu(II) and Cu(I) states, is central to this process. biorxiv.org
Research on a copper(II) complex with a methionine-conjugated bis-pyrazole ligand has shown that it can promote a dual pathway for DNA cleavage, highlighting the versatility of such compounds. researchgate.net
The hydroxyl radical (•OH) is one of the most potent ROS and has been implicated in the DNA cleavage mechanisms of some copper complexes. mdpi.com It is often proposed to be formed via a Fenton-like or Haber-Weiss reaction, where Cu(I) reacts with hydrogen peroxide (H₂O₂). biorxiv.orgnih.gov However, there is evidence to suggest that the hydroxyl radical may not be the primary species responsible for DNA base damage in all copper-mediated systems. researchgate.net Studies comparing DNA damage from gamma-radiation (a known source of •OH) with that from Cu(II)/H₂O₂ systems showed distinctly different patterns of base modification. researchgate.net Nonetheless, in certain contexts, such as with bis(phenanthroline)copper complexes in the presence of glutathione, the formation of HO• radicals is considered a key step in its pro-oxidant activity. chemrxiv.orgchemrxiv.org
Singlet oxygen (¹O₂) is another ROS that can be generated by copper complexes and participate in DNA cleavage. Ternary copper(II) complexes of L-methionine with ligands like 1,10-phenanthroline (phen), dipyridoquinoxaline (dpq), and dipyridophenazine (dppz) have been shown to cleave DNA efficiently upon photo-irradiation through a mechanism involving singlet oxygen formation. nih.gov The presence of methionine as a ligand may facilitate the generation of singlet oxygen from metal-generated peroxo species. researchgate.net Furthermore, studies suggest that the reaction of Cu(II) ions with H₂O₂ can lead to the production of singlet oxygen as the predominant reactive species, which preferentially targets guanine (B1146940) residues in DNA. researchgate.net
Peroxo species, formed during the interaction of copper complexes with molecular oxygen or hydrogen peroxide, are also key intermediates in some DNA cleavage pathways. researchgate.net The generation of species like the superoxide (B77818) radical (O₂⁻) and hydrogen peroxide (H₂O₂) can contribute to the production of DNA strand breaks. nih.gov Mechanistic investigations into methionine-based copper(II) complexes suggest the involvement of peroxo species in the cleavage process. researchgate.net In some systems, an oxidative cleavage mechanism with hydrogen peroxide as the dominant ROS is considered the primary pathway. mdpi.com
Table 2: Nuclease Activity of Selected Copper(II) Complexes This table summarizes the observed DNA cleavage activity for different forms of plasmid DNA, indicating the efficiency of the complexes as chemical nucleases.
| Complex | Concentration | % Form II (Nicked) | % Form III (Linear) | Source |
| Cu(II)-Methoxybenzylamine Schiff Base (4a) | 5 mM | - | 100% | mdpi.com |
| Cu(II)-Methoxybenzylamine Schiff Base (4c) | 3 mM | Almost 100% | - | mdpi.com |
| Cu(II)-N₃O Tripodal Polyamine (1) | 50 µM | 20% | - | mdpi.com |
| Cu(II)-N₃O Tripodal Polyamine (2) with Ascorbate | 7 µM | 50% | - | mdpi.com |
While copper complexes can induce DNA damage, certain molecules, including amino acids, can prevent it. This protective effect is often directly related to their ability to bind and chelate copper ions, thereby preventing the metal from participating in redox cycling that generates ROS. nih.gov
Amino acids such as glycine (B1666218) and glutamate (B1630785) have been shown to be effective at preventing copper-mediated DNA damage. nih.gov Their metal-binding ability stabilizes the Cu(II) oxidation state over the more reactive Cu(I) state, which is a key factor in preventing redox cycling. nih.gov This highlights a potential antioxidant mechanism where the chelation of copper ions mitigates their ability to catalyze the formation of damaging radicals. Interestingly, while copper overload is generally associated with oxidative stress, some studies in E. coli have shown that copper can protect against H₂O₂-induced DNA damage by blocking a more damaging iron-mediated pathway. nih.gov
Table 3: Prevention of Copper-Mediated DNA Damage This table shows the concentration of various compounds required to inhibit 50% (IC₅₀) of copper-mediated DNA damage, demonstrating their protective efficacy.
| Compound | IC₅₀ for Preventing Copper-Mediated DNA Damage | Source |
| Glutamate | 12.9 µM | nih.gov |
| Glycine | 35 µM | nih.gov |
| L-DOPA | 73 µM | nih.gov |
DNA Cleavage Activity and Reactive Oxygen Species (ROS) Generation
Interaction with Proteins and Enzymes
A comprehensive review of scientific literature reveals a notable absence of specific research on the direct interactions of Bis(DL-methioninato-N,O)copper with particular protein and enzyme targets. While the biological roles of copper and the amino acid methionine are individually well-documented, the specific activities of this chelated copper complex remain a subject for future investigation.
Binding to Specific Enzyme Targets (e.g., Escherichia coli FabH-CoA complex)
There is currently no available scientific literature detailing the binding of this compound to the Escherichia coli FabH-CoA complex or any other specific enzyme target. The FabH enzyme is a critical component of the bacterial fatty acid synthesis pathway and represents a potential target for antimicrobial compounds. However, studies to determine if this compound acts as an inhibitor or otherwise modulates the function of this enzyme have not been reported.
Table 1: In Vitro Binding Affinity of this compound to Specific Enzyme Targets
| Enzyme Target | Organism | Binding Affinity (e.g., Kd, IC50) | Method of Detection | Reference |
|---|---|---|---|---|
| Escherichia coli FabH-CoA complex | Escherichia coli | No data available | No data available | N/A |
Role in Antioxidant Enzymes
While copper is an essential cofactor for several key antioxidant enzymes, such as superoxide dismutase and ceruloplasmin, the specific role of this compound in modulating the activity of these enzymes has not been elucidated in published research. Methionine itself can act as an antioxidant, but the antioxidant properties of the copper-methionine complex and its direct interaction with antioxidant enzymes are not documented in vitro.
Table 2: Effect of this compound on Antioxidant Enzyme Activity In Vitro
| Enzyme | Source | Effect on Activity | Concentration Range | Reference |
|---|---|---|---|---|
| Superoxide Dismutase (SOD) | - | No data available | No data available | N/A |
| Catalase (CAT) | - | No data available | No data available | N/A |
Immunomodulatory Effects (In Vitro Studies)
In vitro studies specifically investigating the immunomodulatory effects of this compound on immune cells are not present in the current body of scientific literature. Research on other copper-amino acid chelates has suggested that copper complexes can influence immune cell functions such as cytokine production and cell proliferation. However, no such data are available for the methionine-containing complex . Therefore, a detailed account of its impact on immune cells, including lymphocytes, macrophages, and other immune cell types, cannot be provided at this time.
Table 3: In Vitro Immunomodulatory Effects of this compound
| Immune Cell Type | Assay | Measured Parameter | Observed Effect | Reference |
|---|---|---|---|---|
| Lymphocytes | Proliferation Assay | Cell Viability / Proliferation | No data available | N/A |
| Macrophages | Cytokine Assay | TNF-α, IL-6, etc. | No data available | N/A |
Biological Activity Studies in Vitro & Non Clinical Applications
Antimicrobial Activity (In Vitro)
Copper complexes, including those with amino acid ligands like methionine, have garnered significant attention for their antimicrobial properties. nih.gov The chelation of the copper ion with the organic ligand often results in a compound with greater antimicrobial efficacy than either the metal salt or the ligand alone. kenyachemicalsociety.org
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (e.g., E. coli, S. aureus)
Bis(DL-methioninato-N,O)copper and related copper-amino acid complexes have demonstrated notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. kenyachemicalsociety.orgwiley.com Studies consistently show that the complex exhibits enhanced efficacy compared to the free methionine ligand. kenyachemicalsociety.org For instance, research on mixed-ligand copper(II) complexes involving methionine has shown significant inhibitory activity against strains like Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). kenyachemicalsociety.org
The method of action for copper's toxicity against bacteria like E. coli and S. aureus involves the copper ions damaging the bacterial cell membrane and their DNA. nih.gov The effectiveness of copper compounds can vary based on the bacterial strain, with some studies indicating differences in susceptibility between Gram-positive and Gram-negative bacteria due to variations in their cell wall structures. wiley.com For example, copper oxide nanoparticles were found to be most toxic to B. subtilis and E. coli, while P. aeruginosa was the least sensitive. mdpi.com
The following table summarizes representative findings on the antibacterial activity of copper-methionine complexes.
| Bacterial Strain | Type | Observed Effect | Reference |
| Staphylococcus aureus | Gram-Positive | Moderate to high activity; inhibition zone observed. | kenyachemicalsociety.org |
| Escherichia coli | Gram-Negative | Moderate activity; inhibition zone observed. | kenyachemicalsociety.org |
| Bacillus subtilis | Gram-Positive | Significant activity reported for related copper complexes. | kenyachemicalsociety.org |
| Pseudomonas aeruginosa | Gram-Negative | Moderate activity reported for related copper complexes. | kenyachemicalsociety.org |
Antifungal Efficacy (e.g., Candida albicans)
In addition to its antibacterial properties, this compound and similar complexes have shown potent antifungal activity. In vitro tests against the opportunistic yeast Candida albicans have demonstrated the compound's efficacy. kenyachemicalsociety.org Studies on mixed complexes of copper(II) with methionine revealed significant activity against C. albicans. kenyachemicalsociety.org The chelated complex consistently shows a greater zone of inhibition compared to the uncomplexed methionine ligand, indicating that the copper component is crucial for the antifungal action. kenyachemicalsociety.org
The mechanism of antifungal action is linked to copper's ability to disrupt cellular processes. Copper homeostasis is known to be vital for the fitness and virulence of C. albicans. frontiersin.org The introduction of external copper via a chelate can disrupt this balance. Furthermore, copper chelators have been shown to inhibit the budding process in C. albicans, suggesting that copper ions play a key role in its proliferation, and delivering them effectively can disrupt this cycle. nih.gov
| Fungal Strain | Observed Effect | Reference |
| Candida albicans | High activity; significant inhibition zone. | kenyachemicalsociety.org |
| Aspergillus niger | High activity; significant inhibition zone. | kenyachemicalsociety.org |
Proposed Mechanisms of Antimicrobial Action
The enhanced antimicrobial activity of this compound compared to its constituents is explained by several proposed mechanisms, primarily rooted in chelation theory. kenyachemicalsociety.org
Enhanced Lipophilicity : According to Tweedy's chelation theory, the chelation process significantly impacts the antimicrobial efficacy of a compound. When the copper(II) ion chelates with the methionine ligand, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor groups of the ligand and possible electron delocalization over the entire chelate ring. kenyachemicalsociety.org This process increases the lipophilic nature of the complex, making it easier to penetrate the lipid-rich cell membranes of microorganisms like bacteria and fungi. mdpi.com
Metal Ion Delivery : Once the complex crosses the cell membrane, it can break down, releasing the copper ion inside the cell. nih.gov This intracellular delivery of copper ions is a key aspect of its toxicity. The free copper ions can then exert their antimicrobial effects more efficiently. nih.gov
Enzyme Inhibition and Protein Interaction : Inside the microbial cell, the copper ions can bind to essential biomolecules, including enzymes and other proteins. mdpi.com This binding can inactivate crucial enzymes by interacting with their active sites or sulfhydryl groups, thereby blocking vital metabolic pathways of the pathogen. nih.govmdpi.com
Generation of Reactive Oxygen Species (ROS) : Copper ions are redox-active and can participate in reactions that generate highly toxic reactive oxygen species (ROS), such as hydroxyl radicals. mdpi.comnih.gov These ROS can cause widespread damage to cellular components, including proteins, lipids, and nucleic acids like DNA, leading to cell death. nih.govnih.gov
DNA Cleavage : Copper complexes can interact with and cleave microbial DNA, which disrupts replication and transcription, ultimately preventing cell proliferation. nih.govmdpi.com
Role in Animal Nutrition as a Feed Additive
Beyond its antimicrobial properties, this compound serves an important role in animal nutrition as a source of the essential trace mineral, copper.
Bioavailability as a Trace Mineral Additive
In animal feed, the chemical form in which a mineral is supplied significantly affects its absorption and utilization by the animal. Organic trace minerals, such as metal chelates of amino acids, are often considered to have higher bioavailability compared to their inorganic counterparts, like copper sulfate.
This compound is valued as a feed additive because the copper is bound to the amino acid methionine. This chelated structure can protect the mineral from unwanted interactions in the digestive tract, potentially leading to more efficient absorption into the bloodstream. The complex is stable and can deliver copper effectively for its various physiological roles, which include enzyme function, immune response, and connective tissue development.
Metallo-Insecticidal Potential (In Vitro)
The concept of using metal complexes as insecticides is an area of growing research. Schiff base complexes of various transition metals have been noted for their insecticidal activity. researchgate.net While specific in vitro studies focusing solely on the metallo-insecticidal potential of this compound are not extensively detailed in the provided results, the principles of its biological activity suggest potential in this area. The mechanisms, such as enzyme inhibition and disruption of vital cellular processes that contribute to its antimicrobial effects, could theoretically be applied to insects as well.
Larvicidal Activity against Mosquito Species (Aedes aegypti)
The potential of this compound as a larvicide has been investigated, with a particular focus on its efficacy against Aedes aegypti, a primary vector for several human diseases. Research into the toxicity of various copper(II) complexes with amino acid ligands has provided insights into their larvicidal properties.
A study evaluating the toxic activity of copper(II) complexes with tryptophan, histidine, methionine, and taurine (B1682933) against Aedes aegypti larvae revealed varying degrees of effectiveness. scielo.brresearchgate.net In this comparative analysis, the this compound complex demonstrated larvicidal effects, although it was not the most potent among the tested compounds. scielo.brresearchgate.net The mortality rates for the methionine-Cu(II) complex were observed to range from 5.46% to 12.42%. scielo.brresearchgate.net
The following table summarizes the larval mortality data for the this compound complex against Aedes aegypti larvae as reported in the study.
Larvicidal Activity of this compound against Aedes aegypti Larvae
| Compound | Concentration Range (mg L⁻¹) | Exposure Time | Larval Mortality (%) |
|---|---|---|---|
| This compound | Not specified | 24 hours | 5.46 - 12.42 |
Data sourced from a comparative study on Cu(II)-amino acid complexes. scielo.brresearchgate.net
Comparative Studies and Structure Activity Relationships
Comparison with other Metal-Amino Acid Complexes (e.g., Ni(II), Co(II), Zn(II) complexes with methionine or other amino acids)
The interaction of various transition metals with amino acids, including methionine, has been a subject of extensive research to understand their coordination chemistry and biological relevance. tandfonline.comomicsonline.orgabu.edu.ng Transition metals like copper(II), nickel(II), cobalt(II), and zinc(II) are essential trace elements in biological systems and are known to form stable complexes with amino acids. omicsonline.orgabu.edu.ng
The stability of these metal-amino acid complexes often follows the Irving-Williams series, which predicts the relative stabilities of complexes formed by divalent metal ions of the first transition series. Generally, for a given ligand, the stability increases in the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is evident in studies comparing the stability constants of methionine complexes with these metals. For instance, potentiometric studies have shown that the stability of nickel(II) complexes with α-amino acids is lower than that of the corresponding copper(II) complexes. researchgate.net
The coordination geometry of these complexes is also a key point of comparison. Copper(II) complexes, including Bis(DL-methioninato-N,O)copper, often exhibit a distorted octahedral or square planar geometry due to the Jahn-Teller effect. ijcrt.org In contrast, nickel(II) can form octahedral, square planar, or tetrahedral complexes with relatively small energy differences between these stereochemistries. ijcrt.org The specific geometry adopted is influenced by factors such as the nature of the ligand and steric hindrance. ijcrt.org Cobalt(II) and Zinc(II) complexes with methionine also exhibit varied coordination environments. abu.edu.ng
Table 1: Comparison of Metal-Methionine Complex Properties
| Metal Ion | Typical Coordination Geometry | Relative Stability (Irving-Williams Series) |
|---|---|---|
| Copper(II) | Distorted Octahedral, Square Planar ijcrt.org | Highest researchgate.net |
| Nickel(II) | Octahedral, Square Planar, Tetrahedral ijcrt.org | High researchgate.net |
| Cobalt(II) | Varied Geometries abu.edu.ng | Moderate nih.gov |
| Zinc(II) | Varied Geometries abu.edu.ng | Lower than Cu(II) nih.gov |
Comparison with other Methionine Derivatives (e.g., Methionine Sulfoxide (B87167) Complexes)
The sulfur atom in methionine is susceptible to oxidation, leading to the formation of methionine sulfoxide and methionine sulfone. The coordination chemistry of these oxidized derivatives with metal ions can differ significantly from that of methionine itself.
In this compound, the methionine ligand coordinates to the copper(II) ion through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group, forming a stable five-membered chelate ring. latamjpharm.orgresearchgate.net The thioether sulfur atom of methionine is typically not involved in coordination to the copper(II) ion in this type of complex. researchgate.net
When methionine is oxidized to methionine sulfoxide, the sulfoxide group introduces an additional potential coordination site (the oxygen atom of the S=O group). This can lead to different coordination modes and potentially alter the biological activity of the resulting metal complexes. While specific comparative studies between this compound and its corresponding methionine sulfoxide complex are not detailed in the search results, the change in the ligand's electronic and steric properties upon oxidation is expected to influence the stability, structure, and reactivity of the metal complex.
Structure-Activity Relationships: Impact of Coordination Geometry and Ligand Modifications on Biological Activity
The biological activity of metal complexes is intrinsically linked to their three-dimensional structure. nih.gov For this compound and related complexes, several structural factors are critical in determining their function.
Coordination Geometry: The geometry around the central copper(II) ion dictates how the complex can interact with biological targets such as proteins and nucleic acids. ijcrt.org The distorted octahedral geometry of Bis(L-methioninato)copper(II), for example, arises from the trans coordination of two methionine ligands in the equatorial plane and further interactions with carboxylate oxygens from neighboring molecules in the axial positions. latamjpharm.orgosti.gov This specific arrangement influences the complex's solubility, stability, and ability to participate in biological reactions. The reluctance of copper(II) to adopt a regular octahedral or tetrahedral geometry often leads to unique structures with specific biological implications. ijcrt.org
Ligand Modifications: Modifications to the amino acid ligand can significantly impact the biological activity of the resulting metal complex. The side chain of the amino acid plays a crucial role in molecular recognition and interaction with biological targets. researchgate.net For instance, the presence of polar amino acids can influence interactions with lipid layers, a common feature of antimicrobial activity. researchgate.net
In the context of copper-amino acid complexes, even subtle changes to the ligand can have profound effects. The introduction of different functional groups or the use of different amino acids can alter the steric and electronic properties of the complex, thereby modulating its biological activity. researchgate.net For example, the replacement of a simple ligand with a more complex one, such as a Schiff base derived from an amino acid, can introduce new functionalities and alter the coordination environment, leading to different biological outcomes. nih.gov
Stereo-isomeric Differences in Activity (DL- vs L-Methionine complexes)
Stereochemistry plays a vital role in the biological activity of molecules. pediaa.com Methionine exists as two stereoisomers, L-methionine and D-methionine. L-methionine is the biologically active form naturally found in proteins, while the D-form is generally not utilized by the body and is excreted. pediaa.com this compound is a complex formed from a racemic mixture of both D- and L-methionine. pediaa.com
The structural differences between the L- and DL-methionine copper complexes are significant. The crystal structure of bis(L-methioninato)copper(II) consists of isolated sheets of copper(II) ions with a tetragonal N₂O₂ ligand set formed by the trans coordination of two L-methionine molecules. osti.gov In contrast, in the DL-methionine complex, the copper atoms are located at inversion centers, and each copper atom is connected to four magnetically non-equivalent copper atoms through identical pathways. researchgate.net This difference in the crystal lattice and the exchange network between the L- and DL-complexes leads to different physical properties, such as their electron paramagnetic resonance (EPR) linewidths. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Nickel(II) methionine complex |
| Cobalt(II) methionine complex |
| Zinc(II) methionine complex |
| Methionine sulfoxide |
| Bis(L-methioninato)copper(II) |
| L-methionine |
| D-methionine |
Conclusion and Future Research Directions
Summary of Current Understanding of Bis(DL-methioninato-N,O)copper
This compound is a coordination complex involving a central copper(II) ion chelated by two methionine ligands. Structural studies, including X-ray crystallography of the related trans-bis(L-methioninato)copper(II), have been crucial in elucidating its molecular geometry. osti.gov These investigations have revealed that in the solid state, the complex exists not as discrete molecules but as sheets of copper(II) ions. osti.gov Each copper ion features a tetragonal N₂O₄ ligand set formed by the trans coordination of two methionine molecules. osti.gov
A key characteristic of this complex is the coordination mode of the methionine ligand. Spectroscopic and magnetic resonance studies have consistently shown that in both the solid state and in aqueous solution, methionine coordinates to the copper(II) ion through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group. osti.govrsc.org The sulfur atom of the thioether side chain does not participate in the primary coordination to the copper center. rsc.org This N,O-chelation is also supported by visible absorption spectra. rsc.org The structure is further stabilized by interactions with carboxylate ions from adjacent methionine molecules, creating apical Cu-O bonds that link the copper ions into a carboxylate-bridged sheet structure. osti.gov
The magnetic properties of the L-methionine isomer have been studied, showing Curie law behavior at higher temperatures, with a decrease in the magnetic moment at very low temperatures. osti.gov This fundamental knowledge of its structure and electronic properties forms the basis for exploring its potential applications and for designing more complex systems.
Gaps in Current Research and Unexplored Areas
Despite a solid foundational understanding of its structure, significant gaps remain in the research landscape of this compound. The majority of existing research has focused on its basic synthesis and structural characterization. There is a notable lack of in-depth studies concerning several key areas:
Detailed Mechanistic Studies: While the coordination is understood, the precise mechanisms of its potential biological activities, such as antimicrobial or anticancer effects, are largely unexplored. Comprehensive investigations into its interactions with biological macromolecules like DNA and proteins are needed. nih.govmdpi.com
Catalytic Activity: The potential for this compound to act as a catalyst in organic synthesis or other chemical transformations is an almost entirely unexplored field. Many copper complexes, including those with Schiff base ligands derived from amino acids, have shown catalytic applications, suggesting this could be a fruitful area of investigation. nih.gov
Pharmacokinetics and Bioavailability: For any potential therapeutic application, understanding how the complex is absorbed, distributed, metabolized, and excreted is critical. This information is currently lacking.
Material Science Applications: The polymeric, sheet-like structure of the complex in the solid state suggests potential applications in materials science, for instance, as a precursor for nanomaterials or as a component in functional polymers. tandfonline.com These possibilities have not been investigated.
Comparative Studies: While the structures of the L-isomer and the racemic DL-form have been compared, a detailed comparative analysis of their biological activities and other properties is not available.
The following table summarizes the primary areas where research on this compound is deficient.
| Research Area | Identified Gaps |
| Biological Activity | Lack of detailed mechanistic studies; Limited screening against a wide range of pathogens or cell lines. |
| Catalysis | Unexplored potential as a catalyst for chemical reactions. |
| Pharmacology | Absence of data on pharmacokinetics, bioavailability, and in vivo efficacy. |
| Material Science | No investigation into its use for creating novel materials or its solid-state properties beyond basic structure. |
| Structure-Activity Relationship | Insufficient data to build clear relationships between structural modifications and functional outcomes. |
Directions for Advanced Spectroscopic and Computational Studies
To fill the existing knowledge gaps, future research should employ a combination of advanced spectroscopic techniques and high-level computational methods.
Advanced Spectroscopic Techniques:
Electron Paramagnetic Resonance (EPR) Spectroscopy: While basic EPR has been used, advanced techniques like pulsed EPR (e.g., HYSCORE) could provide more precise information about the coordination environment of the Cu(II) ion, particularly regarding weak interactions with solvent molecules or biological targets. frontiersin.orgacs.org Single-crystal EPR studies can offer detailed insights into the electronic structure and magnetic interactions within the crystal lattice. osti.gov
X-ray Absorption Spectroscopy (XAS): Techniques such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful for probing the local coordination geometry and oxidation state of the copper center, especially in non-crystalline samples or in solution. nih.govacs.org These methods could be used to study the interaction of the complex with biomolecules.
Resonance Raman Spectroscopy: This technique can selectively enhance the vibrational modes associated with the Cu-ligand bonds, providing detailed information about the coordination environment and how it changes upon interaction with other molecules.
Computational Studies:
Density Functional Theory (DFT): DFT calculations can be used to model and rationalize the speciation of the complex in different solvents and to simulate its spectroscopic properties (e.g., IR, Raman, EPR). acs.org This can help in interpreting experimental data and understanding the electronic structure.
Quantum Mechanics/Molecular Mechanics (QM/MM): To study the interaction of this compound with large biological systems like enzymes or DNA, hybrid QM/MM calculations are ideal. nih.gov This approach allows for a high-level quantum mechanical treatment of the copper complex and its immediate environment, while the rest of the biological system is treated with more computationally efficient molecular mechanics. Such studies can elucidate binding energies, reaction pathways, and the role of the methionine ligand in modulating electronic structure and redox potential. nih.govnih.gov
Potential for Rational Design of Novel Copper-Methionine Analogs for Specific Applications (e.g., targeted biological probes)
The rational design of novel analogs based on the this compound scaffold holds significant promise for developing compounds with tailored properties for specific applications, particularly as targeted biological probes. nih.govcolumbia.edu Metal complexes are well-suited for this role due to their unique structural, electronic, and photophysical properties. du.ac.in
Strategies for Rational Design:
Ligand Modification: The methionine ligand itself can be chemically modified. For instance, attaching fluorescent tags (e.g., fluorescein, BODIPY) to the methionine backbone could create fluorescent probes for bioimaging of copper distribution in cells. nih.govfrontiersin.orgfrontiersin.org
Introduction of Co-ligands: Ternary complexes can be synthesized by introducing an additional ligand, such as 1,10-phenanthroline (B135089) or its derivatives. These planar aromatic ligands can facilitate non-covalent interactions, like intercalation with DNA, turning the complex into a DNA probe or a potential anticancer agent. nih.govmdpi.com
Controlling Coordination Geometry: By using sterically demanding derivatives of methionine or by introducing specific co-ligands, the coordination geometry around the copper center can be manipulated. This can fine-tune the redox potential and reactivity of the complex, which is crucial for applications in catalysis or as redox-sensitive probes. mdpi.com
Targeted Biological Probes: A major goal of this research direction would be the development of probes for detecting specific biological targets or processes. For example, copper-methionine analogs could be designed to:
Target Cancer Cells: By conjugating the complex to molecules that are preferentially taken up by cancer cells, targeted drug delivery can be achieved. mdpi.com
Act as Fluorescent Turn-On/Turn-Off Sensors: Analogs can be designed where the fluorescence is quenched in the free state but becomes activated upon binding to a specific biological molecule or upon a change in the cellular redox environment. frontiersin.org
Probe Enzyme Active Sites: The methionine complex can serve as a model for the copper-methionine interactions found in the active sites of copper-containing enzymes, such as peptidylglycine monooxygenase. acs.orgnih.gov Designing analogs could help in understanding these enzymatic mechanisms or in developing specific enzyme inhibitors.
The rational design of such analogs, guided by computational modeling and verified by advanced spectroscopic analysis, represents a promising frontier for the application of copper-methionine chemistry. columbia.edumdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing Bis(DL-methioninato-N,O)copper with high purity?
- Methodological Answer :
- Use a 2:1 molar ratio of DL-methionine to copper(II) salt (e.g., CuCl₂) in aqueous solution under nitrogen to prevent oxidation.
- Maintain pH at 6.5–7.5 using buffering agents (e.g., phosphate buffer) to ensure proper ligand coordination .
- Confirm purity via elemental analysis (C, H, N, S, Cu) and characterize using FTIR (to identify ν(C=O) and ν(Cu–N/O) bonds) and UV-Vis spectroscopy (d-d transitions at ~600–700 nm) .
Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer :
- Employ reverse-phase HPLC with a C18 column and UV detection (220–260 nm), using DL-methionine as a reference standard for calibration .
- Validate the method per ICH guidelines (precision, accuracy, LOD/LOQ) and cross-check with ICP-MS for copper quantification .
Q. How can researchers verify the coordination geometry of this compound?
- Methodological Answer :
- Use X-ray crystallography to resolve the crystal structure and confirm the N,O-bidentate coordination of methionine.
- Supplement with EPR spectroscopy (for Cu²⁺ electronic environment) and magnetic susceptibility measurements to distinguish between square planar vs. distorted octahedral geometries .
Advanced Research Questions
Q. What strategies resolve contradictions in reported stability constants of this compound across different solvent systems?
- Methodological Answer :
- Conduct comparative studies using isothermal titration calorimetry (ITC) and potentiometric titrations under standardized conditions (ionic strength, temperature).
- Replicate experiments in both aqueous and mixed-solvent systems (e.g., water-DMSO) to assess solvent effects on ligand affinity .
- Apply multivariate statistical analysis to identify confounding variables (e.g., counterion interference) .
Q. How can computational modeling enhance understanding of this compound’s redox behavior?
- Methodological Answer :
- Perform DFT calculations to model the electronic structure and predict redox potentials.
- Validate with cyclic voltammetry experiments (scan rate: 50–200 mV/s in pH 7 buffer) to correlate theoretical and experimental ΔE values .
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Implement design of experiments (DoE) to optimize reaction parameters (pH, temperature, stirring rate).
- Use PAT (Process Analytical Technology) tools like in-situ FTIR for real-time monitoring of ligand coordination .
Q. How to investigate the compound’s role in copper transport mechanisms in biological systems?
- Methodological Answer :
- Develop in vitro models using human serum albumin (HSA) or cell cultures (e.g., Caco-2) to study competitive binding with endogenous ligands (e.g., histidine).
- Track copper uptake via radioactive isotopes (⁶⁴Cu) or fluorescent probes (e.g., Phen Green FL) .
Data Analysis & Theoretical Frameworks
Q. What statistical approaches are suitable for analyzing contradictory bioavailability data for this compound?
- Methodological Answer :
- Apply meta-analysis to aggregate data from disparate studies, weighting results by sample size and methodological rigor.
- Use ANOVA or mixed-effects models to account for variability in experimental conditions (e.g., pH, temperature) .
Q. How to select a theoretical framework for studying the compound’s antioxidant activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
